

Spectroscopic data for 1-Bromo-3-(bromomethyl)-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3-(bromomethyl)-2-methylbenzene

Cat. No.: B177323

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-Bromo-3-(bromomethyl)-2-methylbenzene**

This guide provides a comprehensive analysis of the expected spectroscopic data for **1-Bromo-3-(bromomethyl)-2-methylbenzene**. For researchers in synthetic chemistry and drug development, unequivocal structural confirmation is paramount. This document serves as a detailed predictive reference for the ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures of this compound, grounded in fundamental principles and comparative data from analogous structures. While experimental spectra for this specific molecule are not widely published, this guide outlines the methodologies and expected outcomes for its characterization.

Molecular Structure and Spectroscopic Implications

The structure of **1-Bromo-3-(bromomethyl)-2-methylbenzene** ($\text{C}_8\text{H}_8\text{Br}_2$) presents a unique substitution pattern on the benzene ring that dictates its spectroscopic features. The presence of two bromine atoms, a methyl group, and a bromomethyl group leads to a dissymmetric molecule, simplifying spectral interpretation as all aromatic protons and ring carbons are chemically non-equivalent.

^1H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For **1-Bromo-3-(bromomethyl)-2-methylbenzene**, we can predict the chemical shifts, splitting patterns, and integrations for the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the methyl group.

Experimental Protocol for ^1H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Spectral Width: ~12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32, depending on sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum will exhibit distinct signals for the three aromatic protons, the two benzylic protons, and the three methyl protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration	Justification
Aromatic H (C6-H)	7.35 - 7.50	Doublet (d)	1H	This proton is ortho to the bromine atom and will experience deshielding. It is coupled to the C5-H proton.
Aromatic H (C4-H)	7.20 - 7.35	Doublet (d)	1H	This proton is ortho to the bromomethyl group and will be deshielded. It is coupled to the C5-H proton.
Aromatic H (C5-H)	7.05 - 7.20	Triplet (t) or Doublet of Doublets (dd)	1H	This proton is coupled to both the C4-H and C6-H protons.
Bromomethyl (-CH ₂ Br)	~4.5	Singlet (s)	2H	The electronegative bromine atom strongly deshields these benzylic protons, shifting them downfield. [1]

Methyl (-CH ₃)	~2.4	Singlet (s)	3H	The methyl group attached to the aromatic ring is expected in this region.
----------------------------	------	-------------	----	--

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

```
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Br1 [label="Br", pos="0,3!"]; C_Me [label="C", pos="-2.6,1.5!"]; H_Me1 [label="H", pos="-3.2,1.2!"]; H_Me2 [label="H", pos="-2.6,2.5!"]; H_Me3 [label="H", pos="-3.2,1.8!"]; C_CH2Br [label="C", pos="-2.6,-1.5!"]; H_CH2_1 [label="H", pos="-3.2,-1.2!"]; H_CH2_2 [label="H", pos="-3.2,-1.8!"]; Br2 [label="Br", pos="-2.6,-2.5!"]; H4 [label="H", pos="0,-2.8!"]; H5 [label="H", pos="2.6,-1.5!"]; H6 [label="H", pos="2.6,1.5!"];
```

```
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br1; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C3 -- C_CH2Br; C_CH2Br -- H_CH2_1; C_CH2Br -- H_CH2_2; C_CH2Br -- Br2; C4 -- H4; C5 -- H5; C6 -- H6; } Molecular structure of 1-Bromo-3-(bromomethyl)-2-methylbenzene.
```

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol for ¹³C NMR

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrumentation: A 100 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

- Spectral Width: ~220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Processing: Fourier transform, phase, and baseline correction.

Predicted ^{13}C NMR Spectrum

Due to the molecule's asymmetry, eight distinct carbon signals are expected.

Carbon Assignment	Predicted Chemical Shift (ppm)	Justification
C-Br (aromatic)	120 - 125	The carbon atom directly bonded to bromine is shielded compared to other substituted aromatic carbons.
C-CH ₃ (aromatic)	135 - 140	The carbon bearing the methyl group.
C-CH ₂ Br (aromatic)	138 - 142	The carbon bearing the bromomethyl group.
Quaternary Carbons (C1, C2, C3)	120 - 142	These three carbons attached to substituents will have distinct chemical shifts.
Aromatic CH	125 - 135	The three protonated aromatic carbons will appear in this region.
-CH ₂ Br	30 - 35	The benzylic carbon is deshielded by the adjacent bromine atom.
-CH ₃	20 - 25	The methyl carbon attached to the aromatic ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight and structural information based on the fragmentation pattern of the molecule.

Experimental Protocol for MS

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of compound.

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
- Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms (^{79}Br and ^{81}Br have roughly equal natural abundance).

- Molecular Ion (M^+): A cluster of peaks will be observed around m/z 262, 264, and 266 in an approximate 1:2:1 ratio, corresponding to $[\text{C}_8\text{H}_8^{79}\text{Br}_2]^+$, $[\text{C}_8\text{H}_8^{79}\text{Br}^{81}\text{Br}]^+$, and $[\text{C}_8\text{H}_8^{81}\text{Br}_2]^+$. The nominal molecular weight is approximately 263.96 g/mol .[\[2\]](#)
- Major Fragments:
 - $[\text{M}-\text{Br}]^+$: Loss of a bromine atom from the bromomethyl group is highly favorable, leading to a benzylic carbocation. This will result in a strong signal around m/z 183/185 (depending on the remaining bromine isotope).
 - $[\text{M}-\text{CH}_2\text{Br}]^+$: Cleavage of the bromomethyl group would give a signal around m/z 169/171.
 - $[\text{C}_8\text{H}_8\text{Br}]^+$: The fragment at m/z 183/185 is expected to be a major peak.
 - $[\text{C}_7\text{H}_6\text{Br}]^+$: Loss of a methyl group from the $[\text{M}-\text{Br}]^+$ fragment.
 - $[\text{C}_7\text{H}_7]^+$: A tropylium ion at m/z 91 is a common fragment for toluene derivatives.

```
dot digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [color="#4285F4"];
```

```
M [label="[\text{C}_8\text{H}_8\text{Br}_2]^+\text{nm/z 262, 264, 266}"]; M_minus_Br [label="[\text{C}_8\text{H}_8\text{Br}]^+\text{nm/z 183, 185}"]; M_minus_CH2Br [label="[\text{C}_7\text{H}_5\text{Br}]^+\text{nm/z 169, 171}"]; Tropylium [label="[\text{C}_7\text{H}_7]^+\text{nm/z 91}"];
```

```
M -> M_minus_Br [label="-•Br"]; M -> M_minus_CH2Br [label="-•CH2Br"]; M_minus_Br -> Tropylium [label="-HBr"]; } Predicted ESI-MS fragmentation pathway.
```

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR

- Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (NaCl or KBr), or in a suitable solvent (e.g., CCl₄).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.

Predicted IR Spectrum

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium-Weak
C-H stretch (aliphatic)	3000 - 2850	Medium
C=C stretch (aromatic)	1600 - 1450	Medium-Strong (multiple bands)
C-H bend (aliphatic)	1450 - 1375	Medium
C-H bend (aromatic, out-of-plane)	900 - 675	Strong
C-Br stretch	600 - 500	Strong

The out-of-plane C-H bending region can be particularly informative about the substitution pattern of the aromatic ring.

Conclusion: A Unified Approach to Structural Elucidation

The definitive structure of **1-Bromo-3-(bromomethyl)-2-methylbenzene** can be confidently assigned through the synergistic interpretation of data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique piece of the structural puzzle. The predicted data in this guide, based on established spectroscopic principles and data from analogous compounds, provides a robust framework for researchers to confirm the identity and purity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 1-Bromo-3-(bromomethyl)-2-methylBenzene | 112299-62-4 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data for 1-Bromo-3-(bromomethyl)-2-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177323#spectroscopic-data-for-1-bromo-3-bromomethyl-2-methylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com